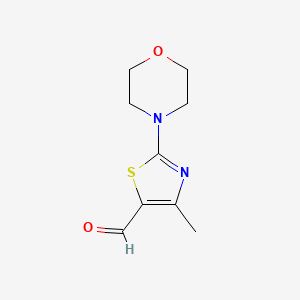

4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde

Description

4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde is a heterocyclic aldehyde featuring a thiazole core substituted with a methyl group at position 4, a morpholine ring at position 2, and an aldehyde functional group at position 3. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive aldehyde moiety and electron-rich thiazole-morpholine framework. Its structural attributes enable diverse applications, including drug discovery, fluorescent dye synthesis, and coordination chemistry .

Properties

IUPAC Name |

4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRSIYGQMLZBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368502 | |

| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90437-72-2 | |

| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Thiazole derivatives have been shown to exhibit diverse biological activities, suggesting that this compound may interact with its targets in a complex manner, leading to various biochemical changes.

Biochemical Pathways

Thiazole derivatives have been associated with anti-inflammatory and analgesic activities, indicating that they may influence pathways related to inflammation and pain perception.

Result of Action

Given the reported activities of similar thiazole derivatives, it is possible that this compound may exert anti-inflammatory and analgesic effects.

Biological Activity

Overview

4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde is a thiazole derivative with the molecular formula CHNOS and a molecular weight of 212.27 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Thiazole derivatives, including this compound, exhibit various biological activities through several mechanisms:

- Anti-inflammatory Activity : The compound has been associated with inhibition of inflammatory pathways, potentially through modulation of enzyme activity related to inflammation.

- Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Effects : Research indicates that thiazole derivatives may induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

Research has indicated that thiazole derivatives can exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. In vitro studies have shown IC values indicating effective concentrations for inducing cell death in specific tumor types.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.5 |

| MCF7 (Breast Cancer) | 22.3 |

| A549 (Lung Cancer) | 18.7 |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, particularly in HeLa cells with an IC value of 15.5 µM .

- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of thiazole derivatives, revealing that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Antimicrobial Testing : In antimicrobial susceptibility tests, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

a. P2X7 Receptor Antagonists

Research has identified 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde as a potential antagonist for the P2X7 receptor, which is implicated in chronic pain and neuroinflammatory diseases. The compound has been utilized in developing new therapeutic agents aimed at modulating neuroinflammatory responses and treating conditions such as chronic obstructive pulmonary disease (COPD) and chronic pain syndromes .

b. Anticancer Activity

Studies have shown that thiazole derivatives, including this compound, exhibit anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential use in cancer therapies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Biological Research

a. Proteomics Research

this compound is employed in proteomics studies due to its ability to modify proteins through reaction with nucleophilic amino acid side chains. This property allows researchers to explore protein interactions and functions in biological systems, contributing to a better understanding of cellular mechanisms .

b. Solvatochromism Studies

The compound has been used in solvatochromic studies, which investigate how the solvent environment affects the electronic properties of compounds. This research is crucial for understanding the behavior of molecules in different chemical environments, with implications for material science and chemical sensing applications .

Synthesis and Derivative Development

a. Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating various thiazole derivatives with enhanced biological activities. Researchers are focusing on modifying its structure to improve potency and selectivity against specific biological targets .

b. Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound are ongoing to identify structural modifications that could enhance its therapeutic efficacy while minimizing side effects. These studies are essential for drug development processes aimed at creating more effective treatments for diseases linked to the P2X7 receptor and cancer .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Morpholine Derivatives

- 4-Ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde : Replacing the methyl group with an ethoxy group increases lipophilicity (logP) and slightly alters solubility in polar solvents. The ethoxy group may enhance metabolic stability compared to methyl, as seen in pharmacokinetic studies .

- 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde : Substituting morpholine with methylpiperazine introduces basicity (pKa ~8.5) due to the tertiary amine, improving water solubility at physiological pH. This modification is advantageous for CNS-targeting drugs .

Aryl and Heteroaryl Substitutions

- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions. This compound exhibits stronger π-π stacking interactions in crystal structures, as confirmed by X-ray diffraction .

- 4-Methyl-2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde : The pyridinyl group introduces hydrogen-bonding capability, improving binding to metalloenzymes. Its fluorescence quantum yield (Φ = 0.23) is lower than morpholine analogs due to intramolecular charge transfer .

Substituent Variations at Position 4

Chloro and Oxo Derivatives

- 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde: The chloro group increases electrophilicity, making the aldehyde more reactive in Knoevenagel condensations. However, it reduces thermal stability (decomposition at 90–93°C vs. 150°C for methyl derivatives) .

- 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde : The oxo group disrupts aromaticity, leading to reduced conjugation and a blue-shifted UV-Vis absorption (λmax = 290 nm vs. 320 nm for aromatic thiazoles) .

Functional Group Comparisons

Aldehyde vs. Carboxylate Esters

- Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate: Replacing the aldehyde with a methyl ester eliminates reactivity toward nucleophiles but enhances stability under acidic conditions. This derivative is preferred in prodrug designs .

Aminoalkyl vs. Arylthio Groups

- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide: The morpholinomethyl side chain improves water solubility (logP = 1.2) and enables passive diffusion across biological membranes, as demonstrated in cellular uptake studies .

Key Data Table

Preparation Methods

General Synthetic Strategy

The preparation of 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde typically involves the following key steps:

- Construction of the thiazole ring with appropriate substituents.

- Introduction of the morpholin-4-yl group at the 2-position.

- Functionalization of the 5-position with an aldehyde group.

The aldehyde group is often introduced via oxidation of a hydroxymethyl precursor or directly from a carboxylic acid derivative.

Detailed Preparation Methods

Synthesis from 4-Methyl-5-hydroxymethyl-thiazole Derivatives

A common and industrially viable approach involves oxidation of 4-methyl-5-hydroxymethyl-thiazole intermediates to the corresponding 4-methyl-5-formyl-thiazole, which can then be functionalized with a morpholinyl group.

Reduction of Thiazole Esters to Hydroxymethyl Derivatives

- Starting from 4-methyl-thiazole-5-carboxylic acid esters (methyl or ethyl esters), reduction is performed using sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst.

- The reaction is carried out in a solvent such as monoglyme at temperatures ranging from -20 °C to 90 °C.

- After reduction, the reaction mixture is quenched with ice and concentrated hydrochloric acid, followed by pH adjustment and extraction to isolate 4-methyl-5-hydroxymethyl-thiazole with high purity (97-98% by HPLC).

Oxidation of Hydroxymethyl to Formyl Group

Two main oxidation methods are reported:

-

- The hydroxymethyl-thiazole is dissolved in dichloromethane and treated with sodium bicarbonate solution.

- The reaction mixture is cooled to 0-2 °C, and potassium bromide (KBr), TEMPO (2,2,6,6-tetramethylpiperidinyloxy), and sodium hypochlorite (NaOCl) are added gradually.

- The reaction proceeds at low temperature with monitoring by HPLC.

- Post-reaction workup includes separation of organic and aqueous layers, washing, drying, and concentration to yield 4-methyl-5-formyl-thiazole with 97-98% purity.

Pyridinium Chlorochromate (PCC) Oxidation :

- PCC is added to dichloromethane and cooled to 15-18 °C.

- The hydroxymethyl-thiazole dissolved in dichloromethane is added slowly.

- The mixture is stirred at 25-30 °C and monitored by HPLC.

- After filtration and extraction steps, the solvent is removed under reduced pressure to obtain the aldehyde with purity greater than 99%.

These oxidation methods provide high yields and purity and are industrially scalable.

Introduction of the Morpholin-4-yl Group

The morpholin-4-yl substituent at the 2-position of the thiazole ring is introduced via nucleophilic substitution or coupling reactions. Although specific detailed procedures for this step are less documented in the available sources, standard synthetic organic chemistry methods apply, such as:

- Reaction of 2-halogenated thiazole derivatives with morpholine under controlled conditions.

- Use of catalysts or bases to facilitate substitution.

This step is typically performed after the aldehyde functionality has been established or concurrently with ring formation.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature Range | Yield/Purity (HPLC) | Notes |

|---|---|---|---|---|

| Reduction of ester to alcohol | Sodium borohydride, AlCl3, monoglyme | -20 °C to +90 °C | 97-98% purity | Quenched with ice and HCl, pH adjusted |

| Oxidation (TEMPO/NaOCl/KBr) | TEMPO, NaOCl, KBr, NaHCO3, dichloromethane | 0-2 °C | 97-98% purity | Low temperature, monitored by HPLC |

| Oxidation (PCC) | Pyridinium chlorochromate, dichloromethane | 15-30 °C | >99% purity | Vigorous stirring, filtration required |

| Morpholinyl substitution | Morpholine, 2-halogenated thiazole (typical) | Ambient to reflux | Not specified | Standard nucleophilic substitution |

Research Findings and Industrial Relevance

- The reduction of methyl or ethyl esters of 4-methyl-thiazole-5-carboxylic acid to the hydroxymethyl derivative using sodium borohydride and AlCl3 is a well-established, high-yielding method suitable for scale-up.

- Oxidation using TEMPO/NaOCl/KBr provides a mild, selective, and environmentally friendlier alternative to chromium-based oxidants, allowing for high purity aldehyde production at low temperatures.

- PCC oxidation, while effective and yielding very high purity products, involves chromium reagents that require careful handling and disposal considerations.

- The overall process is designed to be commercially viable, safe, and to produce products with high purity suitable for pharmaceutical intermediates, such as in the synthesis of Cefditoren and related compounds.

- The morpholinyl substitution step, although less detailed in the literature, is a critical functionalization that imparts desired pharmacological properties and is typically achieved by nucleophilic aromatic substitution.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a thiazole precursor (e.g., 5-chloro-4-methyl-1,3-thiazole) with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholine moiety. Subsequent formylation at the 5-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or via oxidation of a hydroxymethyl intermediate .

- Key Steps :

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

- Characterization using ¹H/¹³C NMR to confirm morpholine integration and aldehyde proton resonance (~9.8–10.2 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Elemental Analysis : Match experimental C, H, N, S content with theoretical values (e.g., C: 52.16%, H: 5.37%, N: 13.56%, S: 12.35%) .

- Spectroscopy :

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹).

- NMR : Identify thiazole C-H (δ 7.2–8.0 ppm), morpholine N-CH₂ (δ 3.5–3.7 ppm), and aldehyde proton (δ ~10.0 ppm) .

- Mass Spectrometry : ESI-MS to observe [M+H]⁺ peak at m/z 227.1 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters include:

- Unit cell dimensions : Confirm orthorhombic or monoclinic symmetry.

- Hydrogen bonding : Analyze morpholine-thiazole interactions (e.g., C-H···O) for stability .

- Example :

A related thiazole-morpholine derivative (CAS 320423-50-5) crystallized in space group P2₁/c with Z = 4, showing planar thiazole and chair-shaped morpholine .

- Example :

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

- Experimental Design :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups at the 4-position) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus THF for nucleophilic substitutions .

- Data Analysis :

- Use DOE (Design of Experiments) to identify optimal temperature (60–80°C) and molar ratios (morpholine:thiazole = 1.2:1).

- Address side reactions (e.g., over-oxidation of aldehyde) by controlling reaction time .

Q. How do computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). For example, the aldehyde group may form Schiff bases with lysine residues in binding pockets .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The aldehyde’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

Q. How to resolve contradictions in spectral data during characterization?

- Case Study : Discrepancies in ¹³C NMR signals (e.g., unexpected downfield shifts) may arise from tautomerism or solvent effects. Solutions include:

- Variable Temperature NMR : Identify dynamic processes (e.g., aldehyde hydration in D₂O).

- COSY/HSQC : Correlate ambiguous peaks with adjacent protons/carbons .

- Validation :

Compare experimental data with simulated spectra (Gaussian 09) for the lowest-energy conformation .

- Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.